3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
3-[(Benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a fused heterocyclic compound featuring a thiazolo[2,3-b]quinazolinone core. This structure consists of a bicyclic system where a thiazole ring is fused with a quinazolinone moiety. Such derivatives are typically synthesized via phase-transfer catalysis (PTC) or one-pot reactions, as seen in related thiazoloquinazolinones .
The compound’s structural complexity and sulfur-rich framework suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfur atoms participate in noncovalent interactions.
Properties
IUPAC Name |
3-(benzylsulfanylmethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-17-15-8-4-5-9-16(15)19-18-20(17)14(12-23-18)11-22-10-13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBFUJKBYAYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with α-haloketones under basic conditions.
Quinazoline Ring Formation: The thiazole intermediate is then reacted with anthranilic acid derivatives to form the quinazoline ring system.
Introduction of the Benzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with thiazole and quinazoline moieties exhibit significant antimicrobial properties. Studies have shown that 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics or antifungal agents .
- Anticancer Properties : The thiazoloquinazoline scaffold is known for its anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival pathways .
- Anti-inflammatory Effects : Compounds similar to 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one have been reported to exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Material Science Applications
- Polymer Chemistry : The incorporation of thiazole and quinazoline derivatives into polymer matrices can enhance their thermal stability and mechanical properties. Research shows that these compounds can serve as effective additives in the formulation of high-performance polymers .
- Nanotechnology : The compound's unique structural features make it suitable for applications in nanotechnology, particularly in the design of nanocarriers for drug delivery systems. Its ability to interact with biological membranes can facilitate the transport of therapeutic agents across cellular barriers .
Agricultural Applications
- Pesticide Development : Compounds with similar structures have been explored for their potential as agrochemicals. The ability of 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one to act against plant pathogens suggests its viability as a novel pesticide or fungicide .
- Herbicide Properties : Preliminary studies indicate that derivatives of this compound may inhibit specific enzymes crucial for plant growth, thereby offering a pathway for developing selective herbicides that minimize crop damage while effectively controlling weed populations .
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This positions the compound as a promising lead in antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. Mechanistic studies suggested involvement of the p53 pathway, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfanyl group plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiazolo[2,3-b]quinazolinone scaffold allows for diverse substitutions, enabling systematic comparisons of physicochemical and functional properties. Below is a detailed analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thiazolo[2,3-b]quinazolinone Derivatives
Key Observations :
Electron-Donating Groups (e.g., CH₃, NH₂): The 4-methylphenyl and 2-aminophenyl analogs improve solubility and enable further derivatization, respectively .
Synthetic Accessibility: Most derivatives are synthesized via PTC alkylation (e.g., using TBAB catalyst) or one-pot reactions, as seen in the formation of the thiazoloquinazolinone core . Bromomethyl and tellurium analogs require specialized reagents (e.g., Br₂, TeCl₄), highlighting the versatility of the scaffold .
Amino- and methyl-substituted variants remain available, suggesting their utility as intermediates in drug discovery .
Biological Activity
3-[(Benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a compound that has garnered attention due to its potential biological activities. This compound belongs to the thiazoloquinazolinone class, which is known for a variety of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C18H16N2OS
- Molecular Weight : 312.39 g/mol
- IUPAC Name : 3-[(benzylsulfanylmethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one]
Antimicrobial Activity
Research indicates that 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.21 μM |
| Staphylococcus aureus | 0.25 μM |
These results suggest that the compound may be a promising candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 10 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
The biological activity of 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits biofilm formation.
- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, leading to decreased production of inflammatory mediators.
Case Studies
In a recent study evaluating the efficacy of thiazoloquinazolinone derivatives against multidrug-resistant bacterial strains, 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one was highlighted for its potent activity against both Gram-positive and Gram-negative bacteria . Another study focused on its anticancer properties revealed that treatment with this compound resulted in significant tumor growth inhibition in xenograft models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one?
- Methodology : Multi-step synthesis typically involves:
Cyclocondensation : Combining substituted quinazolinone precursors with thiazole-forming reagents under reflux in aprotic solvents (e.g., DMF or THF) .
Functionalization : Introducing the benzylsulfanyl group via nucleophilic substitution or thiol-ene coupling, requiring catalysts like K2CO3 or CuI .
Purification : Recrystallization using ethanol or methanol, followed by HPLC or column chromatography for purity validation .
- Key Parameters : Temperature control (±5°C) and anhydrous conditions are critical to avoid side reactions like oxidation of thiol groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Primary Methods :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry of the thiazoloquinazolinone core and benzylsulfanyl substitution .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]<sup>+</sup> ion) and detect isotopic patterns from sulfur atoms .
- IR Spectroscopy : Identification of C=O (1670–1700 cm<sup>−1</sup>) and C-S (650–750 cm<sup>−1</sup>) stretches .
- Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, NOESY) for resolution .
Q. How can researchers screen this compound for preliminary biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response studies against kinases or proteases (IC50 determination) using fluorogenic substrates .
- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Strategies :
Isotopic Labeling : Use <sup>15</sup>N or <sup>13</sup>C-labeled precursors to simplify complex splitting in heterocyclic regions .
Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
X-ray Crystallography : Single-crystal analysis to unambiguously assign stereochemistry .
- Case Study : Discrepancies in benzylsulfanyl proton integration resolved via NOE correlations in 2D NMR .
Q. What experimental approaches are used to study structure-activity relationships (SAR) for this compound?
- SAR Design :
Substituent Variation : Synthesize analogs with halogens (Cl, F), methoxy, or alkyl groups at the benzyl or quinazolinone positions .
Bioactivity Profiling : Compare IC50 values across analogs to identify critical substituents (e.g., sulfur vs. oxygen in thioether linkages) .
Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase) .
- Example : Methyl substitution at the quinazolinone 2-position increased cytotoxicity by 40% in MCF-7 cells .
Q. How can mechanistic studies elucidate the compound’s bioactivity in cellular models?
- Methods :
- Flow Cytometry : Assess apoptosis via Annexin V/PI staining in treated vs. untreated cancer cells .
- Western Blotting : Quantify expression of apoptosis markers (e.g., caspase-3, Bcl-2) .
- ROS Detection : Use DCFH-DA probes to measure reactive oxygen species generation .
- Validation : Combine with siRNA knockdown of target proteins to confirm mechanism .
Q. What experimental designs are recommended for stability studies under physiological conditions?
- Protocol :
pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
Thermal Stress : Heat at 40–60°C in solid and solution states; track decomposition products with LC-MS .
Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) .
- Key Metrics : Half-life (t1/2) and degradation pathways (e.g., hydrolysis of the thiazole ring) .
Q. How can researchers address contradictions in bioassay results across different studies?
- Resolution Steps :
Replicate Experiments : Ensure consistency in cell lines (e.g., ATCC-validated HepG2 vs. non-certified stocks) .
Standardize Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) .
Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers .
- Case Study : Discrepant IC50 values in EGFR inhibition assays traced to differences in ATP concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
